molecular formula C15H15NO5S B2716694 3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid CAS No. 327072-98-0

3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid

Cat. No.: B2716694
CAS No.: 327072-98-0
M. Wt: 321.35
InChI Key: ZUZRRPADJRWWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid (CAS: Not explicitly provided; molecular formula: C₁₅H₁₅NO₅S) is a sulfamoyl benzoic acid derivative synthesized via a two-step reaction involving 3-(chlorosulfonyl)-4-methylbenzoic acid and 2-methoxyaniline in dry CH₂Cl₂ with pyridine as a base . The compound was isolated as a pink solid with a 37% yield and characterized by ¹H-NMR (300 MHz, CDCl₃): δ 8.23 (d, J = 1.8 Hz, 1H), 8.04 (dd, J = 8.0, 1.8 Hz, 1H), 7.53 (d, J = 8.0 Hz, 1H), 7.29–7.23 (m, 1H), 6.94–6.87 (m, 2H), 6.62 (d, J = 8.2 Hz, 1H), 3.87 (s, 3H), 2.60 (s, 3H) . Its IR and HRMS data further confirm the structure . Unlike commercially available carboxylic acids, this compound requires custom synthesis .

Properties

IUPAC Name

3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-10-7-8-11(15(17)18)9-14(10)22(19,20)16-12-5-3-4-6-13(12)21-2/h3-9,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZRRPADJRWWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the sulfonamide formation .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Applications

3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid is recognized as a chemotherapeutic agent with promising anticancer properties. Its structural analogs have been investigated for their efficacy against various cancer cell lines.

Case Studies and Findings

  • A study demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against human cancer cells, with IC50 values indicating potent activity. For instance, certain analogs showed IC50 values below 10 µM against multiple cancer lines, including MCF-7 and HCT-116 .
  • Molecular docking studies have indicated favorable binding modes of these compounds to key targets involved in tumor growth, such as the retinoid X receptor alpha (RXRα) ligand-binding domain. This suggests a mechanism through which these compounds may exert their anticancer effects .

Data Table: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
This compoundMCF-7<10RXRα binding, apoptosis induction
N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamideHCT-1161.26VEGFR-2 inhibition
4-chloro-2-arylmethylthio-5-methylbenzenesulfonamide derivativesHeLa3.6 - 11.0Cell cycle arrest

Antimicrobial Properties

The sulfonamide functional group present in this compound contributes to its antimicrobial activities. Research indicates that derivatives of this compound can effectively combat various bacterial and fungal pathogens.

Case Studies and Findings

  • Research has shown that related sulfonamide compounds exhibit significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. For example, some derivatives demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics like fluconazole .
  • The antioxidant properties of these compounds have also been evaluated, showing potential in reducing oxidative stress in microbial infections, which can enhance their therapeutic efficacy .

Data Table: Antimicrobial Activity of Related Compounds

Compound NamePathogen TestedMIC Value (µg/mL)Activity Type
This compoundStaphylococcus aureus5.19Antibacterial
Alkanoylated sulphonamoyl derivativesCandida albicans8.16Antifungal
Novel sulphonamide derivativesEscherichia coli7.50Antibacterial

Mechanistic Insights

The mechanisms through which this compound exerts its effects are multifaceted:

  • Caspase Activation : Studies indicate that treatment with this compound leads to increased levels of caspase-3, suggesting an apoptotic pathway activation in cancer cells .
  • Cell Cycle Arrest : Certain analogs have been shown to induce cell cycle arrest at various phases, which is critical for halting cancer cell proliferation .

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group may also contribute to the compound’s biological activity by affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The sulfamoyl benzoic acid scaffold is highly modifiable, with variations in substituents significantly impacting biological activity, binding affinity, and metabolic stability. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Analogues
Compound Name Structural Difference vs Target Compound Molecular Weight (g/mol) Binding Affinity (ΔG, kcal/mol) Key Findings
3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid 3,5-Dimethoxy vs. 2-methoxy on phenyl ring 351.37 Not reported Increased steric bulk may reduce membrane permeability.
3-[bis(cyanomethyl)sulfamoyl]-4-methylbenzoic acid Bis(cyanomethyl) substitution on sulfamoyl nitrogen 293.30 Not reported Enhanced electrophilicity; potential for covalent binding to targets.
4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic acid 4-Methoxy vs. 2-methoxy; benzoic acid at para position 307.31 Not reported Lower similarity score (0.96) suggests positional effects on activity.
3-[(4-Ethoxyphenyl)sulfamoyl]-4-methylbenzoic acid Ethoxy vs. methoxy substituent 335.38 Not reported Longer alkoxy chain may improve lipophilicity but reduce metabolic stability.
3-[(4-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid N-methylation on sulfamoyl nitrogen 313.35 Not reported Methylation reduces hydrogen-bonding capacity, potentially lowering potency.
Compound 4 (from ) Sulfamoyl replaces sulfur; 1,3-dioxo-BIQ moiety Not reported -8.53 7% higher binding affinity vs. parent compound (ΔG = -7.94 kcal/mol).

Critical Analysis of Substituent Effects

Substituent Position: The 2-methoxy group in the target compound likely optimizes binding through steric and electronic interactions, as positional isomers (e.g., 4-methoxy in ) show reduced similarity scores (0.96 vs. 1.00 for identical substituents) .

Sulfamoyl Modifications: Bis(cyanomethyl) substitution () introduces electron-withdrawing groups, which may enhance reactivity but increase toxicity risks . N-methylation () reduces polarity, possibly affecting solubility and transporter-mediated uptake .

Alkoxy Chain Length :

  • Ethoxy substituents () increase lipophilicity (logP) compared to methoxy, which could improve blood-brain barrier penetration but accelerate hepatic metabolism .

Binding Affinity :

  • Compound 4 (), a structural analogue with a sulfamoyl moiety replacing sulfur, demonstrates improved potency (ΔG = -8.53 kcal/mol) due to enhanced hydrogen bonding and van der Waals interactions .

Biological Activity

3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid, also known by its CAS number 327072-98-0, is a compound that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

The compound features a sulfamoyl group attached to a 4-methylbenzoic acid core, with a 2-methoxyphenyl substituent. Its structural formula can be represented as follows:

C12H13NO4S\text{C}_{12}\text{H}_{13}\text{N}\text{O}_4\text{S}

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzenesulfonamide show activity against various bacterial strains, suggesting that the sulfamoyl moiety may enhance antibacterial efficacy .

CompoundMIC (µg/mL)Activity
This compoundTBDPotentially active
Control (Ciprofloxacin)2High

Inhibition of Enzymatic Activity

The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies have shown that certain structural analogs exhibit promising inhibition rates, with IC50 values indicating effective concentrations for biological activity. For instance, related compounds have shown IC50 values ranging from 22.23 µM to 36.05 µM against BChE .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of the sulfamoyl group may facilitate binding to target sites, altering enzyme activity or cellular signaling pathways. This interaction could lead to various biological effects, including inhibition of neurotransmitter breakdown or modulation of inflammatory responses.

Case Studies

  • Study on Cholinesterase Inhibition : A study focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications in the sulfamoyl group significantly influenced inhibitory potency against cholinesterases. The findings suggest that optimizing the substituents around the sulfamoyl group can enhance biological activity .
  • Antibacterial Activity Evaluation : Another investigation assessed the antibacterial properties of related compounds against Staphylococcus aureus and Escherichia coli, demonstrating that structural variations could lead to improved efficacy against these pathogens.

Future Directions

Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:

  • In vivo Studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.
  • Structural Modifications : To explore how variations in chemical structure affect biological activity.
  • Clinical Trials : To evaluate safety and efficacy in human subjects.

Q & A

Q. How are degradation pathways analyzed using LC-MS/MS?

  • Methodological Answer : Subject the compound to oxidative (H2O2) or hydrolytic stress. Use high-resolution LC-MS/MS to identify degradation products (e.g., sulfonic acid derivatives). Fragment ion patterns reveal cleavage sites .

Q. What techniques characterize reactive metabolites in hepatic models?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLM) and trap reactive intermediates using glutathione (GSH). Detect adducts via LC-MS/MS and compare with in silico metabolite prediction tools (e.g., Meteor Nexus) .

Q. How can molecular docking predict binding interactions with biological targets?

  • Methodological Answer : Dock the compound into crystal structures of sulfonamide-binding enzymes (e.g., cyclooxygenase) using Glide or GOLD. Analyze binding energy (ΔG) and hydrogen-bonding networks to prioritize targets for validation .

Data Analysis and Contradictions

Q. How are contradictions in solubility data resolved experimentally?

  • Methodological Answer : Replicate solubility measurements across multiple labs using standardized protocols (e.g., USP <911>). Statistical tools (ANOVA) identify outliers, while DSC/TGA confirms polymorphic consistency .

Q. How are computational models validated against experimental results?

  • Methodological Answer : Compare predicted vs. observed solubility or reaction yields. Use metrics like mean absolute relative deviation (MARD) to refine models. Cross-validate with leave-one-out (LOO) approaches .

Structural and Crystallography

Q. What crystallization conditions improve yield and polymorph control?

  • Methodological Answer : Screen solvents (e.g., ethyl acetate/hexane) via high-throughput crystallization. Use additives (e.g., polymers) to direct crystal packing. Monitor nucleation kinetics with dynamic light scattering (DLS) .

Q. How is synchrotron XRD applied to polymorph characterization?

  • Methodological Answer : Collect high-resolution diffraction data at synchrotron facilities (λ = 0.7–1.0 Å). Solve crystal structures using SHELX and analyze packing motifs (e.g., π-π stacking) to correlate with solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.